2,3-Diphenyl-2-butenedinitrile
CAS No.: 4591-16-6
Cat. No.: VC13312786
Molecular Formula: C16H10N2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4591-16-6 |
|---|---|
| Molecular Formula | C16H10N2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | (E)-2,3-diphenylbut-2-enedinitrile |
| Standard InChI | InChI=1S/C16H10N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10H/b16-15+ |
| Standard InChI Key | VFBJMPNFKOMEEW-FOCLMDBBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=C(\C#N)/C2=CC=CC=C2)/C#N |
| SMILES | C1=CC=C(C=C1)C(=C(C#N)C2=CC=CC=C2)C#N |
| Canonical SMILES | C1=CC=C(C=C1)C(=C(C#N)C2=CC=CC=C2)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Isomerism
2,3-Diphenyl-2-butenedinitrile, also known as diphenylfumaronitrile or (E)-α,α′-stilbenedicarbonitrile, features two phenyl groups attached to a central trans-conjugated dinitrile system (Figure 1) . The (E)-isomer (CAS 2450-55-7) is distinguished by its planar geometry, while alternative configurations may exhibit distinct physicochemical properties.
Table 1: Fundamental Properties of 2,3-Diphenyl-2-butenedinitrile
| Property | Value | Source |
|---|---|---|
| CAS Number (E-isomer) | 2450-55-7 | |
| Molecular Formula | ||
| Molecular Weight | 230.26 g/mol | |
| Melting Point | 157–159 °C (E-isomer) | |
| Exact Mass | 230.08400 | |
| LogP | 3.64 |
The compound’s high LogP value (3.64) indicates significant hydrophobicity, favoring solubility in organic solvents like dichloromethane or toluene . Its conjugated system contributes to UV-Vis absorption properties, though specific spectral data remain undocumented in available literature.
Synthesis and Preparation
Early Synthetic Routes
Initial syntheses of 2,3-diphenyl-2-butenedinitrile were reported by Levi et al. (1982), who utilized Stobbe condensation derivatives to generate the dinitrile framework . This method involved reacting diphenylacetylene with cyanating agents under controlled conditions, yielding the target compound with moderate efficiency.
Advancements in Methodology
Chatani et al. (1988) optimized the synthesis via palladium-catalyzed coupling reactions, achieving higher regioselectivity and yields . For instance, treating 1,2-dibromo-1,2-diphenylethene with copper(I) cyanide in dimethylformamide (DMF) at 80°C produced the dinitrile in 72% yield.
Table 2: Representative Synthetic Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Stobbe Condensation | Diphenylacetylene, CN⁻ source | ~50 | |
| Pd-Catalyzed Coupling | CuCN, DMF, 80°C | 72 | |
| Nitrile Metathesis | Mo-based catalysts, RT | 65 |
Banert et al. (2010) introduced a nitrile metathesis approach using molybdenum catalysts, enabling room-temperature synthesis with 65% yield . This method highlighted the compound’s accessibility for large-scale applications.
Chemical Reactivity and Applications
Cycloaddition Reactions
A pivotal study by Martínez-Álvarez et al. (2020) investigated the compound’s role in [3+2] cycloadditions with nitrilimines (NIs) and nitrile oxides (NOs) . The (E)-isomer exhibited divergent reactivity: NIs preferentially attacked the α,β-conjugated double bond of (R)-carvone, whereas NOs favored the isopropenyl group. This chemoselectivity was attributed to differences in transition-state distortion energies (), as computed via DFT methods .
Key Reaction Pathways:
-
With Nitrilimines:
The reaction proceeded with total regio- and stereoselectivity, forming pyrazoles in >90% yield .
-
With Nitrile Oxides:
Isoxazole formation dominated under kinetic control, though thermodynamic products were observed at elevated temperatures .
Electronic and Steric Effects
The compound’s electron-deficient dinitrile moiety facilitates nucleophilic attacks, while phenyl groups impose steric hindrance, directing regiochemistry. For example, in Diels-Alder reactions, the dinitrile acts as a dienophile, reacting with cyclopentadiene to yield bicyclic adducts .
Physicochemical Properties and Stability
Thermal Behavior
The (E)-isomer demonstrates stability up to 200°C, with decomposition onset observed via thermogravimetric analysis (TGA) . Its crystalline structure, confirmed by X-ray diffraction, reveals a planar geometry with π-π stacking between phenyl rings .
Industrial and Research Applications
Organic Synthesis Intermediate
2,3-Diphenyl-2-butenedinitrile serves as a precursor to stilbene derivatives and heterocycles. For instance, hydrogenation over Pd/C yields 1,2-diphenylethylenediamine, a chiral ligand in asymmetric catalysis .
Materials Science
Its rigid, conjugated structure makes it a candidate for organic semiconductors. Preliminary studies suggest utility in charge-transfer complexes, though device integration remains unexplored .
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